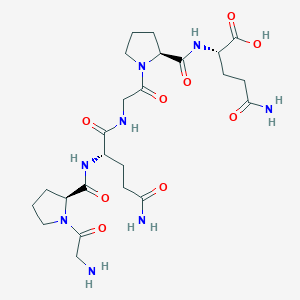
4-(1-Amino-2,2,2-trifluoroethyl)aniline
Übersicht
Beschreibung
4-(1-Amino-2,2,2-trifluoroethyl)aniline is a chemical compound that is part of a broader class of aniline derivatives. Aniline itself is a simple aromatic amine, and its derivatives are widely used in the chemical industry for the production of dyes, pharmaceuticals, and polymers. The trifluoroethyl group attached to the aniline nitrogen introduces unique electronic and steric properties, which can influence the behavior and reactivity of the molecule.
Synthesis Analysis
The synthesis of trifluoromethyl and trifluoromethoxy-substituted anilines, which are closely related to this compound, involves strategic steps that allow for the introduction of the trifluoromethyl or trifluoromethoxy groups. In the case of trifluoromethoxy-substituted anilines, metalation is a key step for structural elaboration. This process involves a hydrogen/lithium permutation, also known as "metalation," which can occur with site selectivity depending on the protective group used on the nitrogen atom . The metalation step is crucial as it allows for subsequent electrophilic trapping to yield various products.
Molecular Structure Analysis
The molecular structure of aniline derivatives bearing trifluoromethyl or trifluoromethoxy groups is characterized by the presence of these highly electronegative groups. These groups can significantly affect the electronic distribution within the molecule, potentially enhancing its reactivity or affecting its physical properties. For instance, the presence of these groups can stabilize certain phases in liquid crystals, as observed in derivatives of 4-octyloxy-N-(benzylidene)aniline .
Chemical Reactions Analysis
The chemical reactivity of aniline derivatives is greatly influenced by substituents on the aromatic ring or the nitrogen atom. For trifluoromethoxy-substituted anilines, the metalation step is not only a pivotal reaction for introducing new functional groups but also for determining the position of these groups on the aromatic ring. The protective group on the nitrogen can direct the metalation to occur at different positions, leading to various structural isomers . This selective reactivity is essential for the synthesis of more complex molecules, such as benzodiazepines, which have significant pharmaceutical applications.
Physical and Chemical Properties Analysis
The introduction of trifluoromethyl and trifluoromethoxy groups to aniline derivatives has a profound impact on their physical and chemical properties. For example, certain derivatives exhibit stable smectic B and A phases, which are types of liquid crystalline states. These states are characterized by their entropies of phase transitions, microscopic textures, smectic layer spacings, orientational order parameters, and molecular dipole moments . The polar nature of these mesogens, molecules that induce liquid crystalline phases, is crucial for stabilizing monolayer smectic states. The high orientational order observed in the smectic A phase of the 4-trifluoromethoxy derivative is indicative of the significant role these substituents play in determining the mesogenic behavior of the compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- 4-(1-Amino-2,2,2-trifluoroethyl)aniline has been used in the synthesis of various chemical compounds. One study described the Reformatsky reaction with derivatives of this compound, leading to the formation of ethyl 4,4,4-trifluoro-3-(N-phenyl)amino-2-alkylbutyrates (Gong & Kato, 2001).
Materials Science and Engineering
- In the field of materials science, 4-(n-Octyloxy)aniline, a related compound, has been incorporated into novel G-2 melamine-based dendrimers. These dendrimers are used for their mesogenic properties and self-assembling capabilities in various applications (Morar et al., 2018).
Organic Synthesis
- The compound has also been involved in the development of novel synthetic pathways. For example, it has been used in the synthesis of 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones, showcasing its role in facilitating complex organic reactions (Gong & Kato, 2004).
Corrosion Inhibition
- Derivatives of this compound have been studied for their corrosion inhibition properties. An example includes the study of 4-amino-N,N-di-(2-pyridylmethyl)-aniline on mild steel in acidic environments, indicating its potential use in protecting metals from corrosion (Xu et al., 2015).
Analytical Chemistry
- In analytical chemistry, the compound and its derivatives have been used in the colorimetric determination of aniline, aiding in the specific and accurate analysis of complex biochemical or industrial mixtures (Chrastil, 1976).
Polymer Science
- In polymer science, it has been used in the chemical oxidative copolymerization processes. An example is its use in the copolymerization of aniline with o-alkoxysulfonated anilines, leading to the production of water-soluble and self-doped polyaniline derivatives (Prévost, Petit, & Pla, 1999).
Electroluminescence
- Aniline derivatives have been employed in the creation of emitting amorphous molecular materials for electroluminescence, indicating its potential in the development of organic electroluminescent devices (Doi, Kinoshita, Okumoto, & Shirota, 2003).
Safety and Hazards
While specific safety and hazard information for “4-(1-Amino-2,2,2-trifluoroethyl)aniline” was not found, it’s important to handle all chemical compounds with care and use appropriate safety measures. Always refer to the Material Safety Data Sheet (MSDS) for the compound for specific safety information .
Biochemische Analyse
Biochemical Properties
4-(1-Amino-2,2,2-trifluoroethyl)aniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells involved. In certain cell types, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation . Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism.
Molecular Mechanism
At the molecular level, the mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to specific receptors or enzymes, leading to changes in their conformation and activity. For instance, this compound has been found to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic reactions . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, although the magnitude of these effects may diminish over time .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation. Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, leading to the formation of metabolites that may have distinct biochemical properties .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The distribution of this compound within tissues can influence its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Eigenschaften
IUPAC Name |
4-(1-amino-2,2,2-trifluoroethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)7(13)5-1-3-6(12)4-2-5/h1-4,7H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHDPXUAHBSVPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680014 | |
| Record name | 4-(1-Amino-2,2,2-trifluoroethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886371-51-3 | |
| Record name | 4-Amino-α-(trifluoromethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886371-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Amino-2,2,2-trifluoroethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 886371-51-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




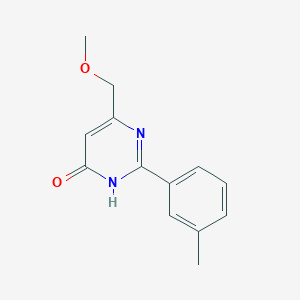




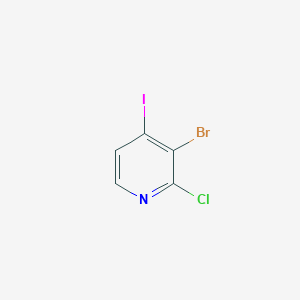
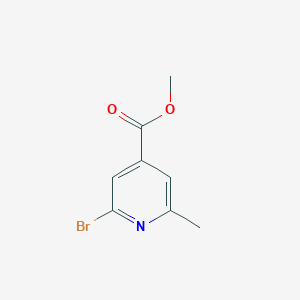
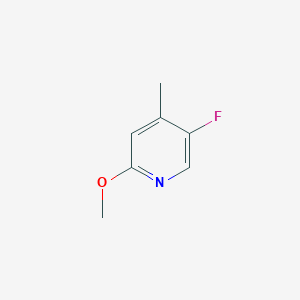
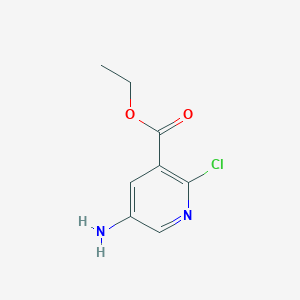

![2-Chloro-6-(trifluoromethyl)thiazolo[4,5-b]pyridine](/img/structure/B3030235.png)
![4-[(2S,3R,4R,5S)-5-[4-[(1R,2R)-1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenol](/img/structure/B3030236.png)
